Lipophilicity Differentiation: XLogP3 of Myristoyl Tryptamine (C14) Versus Shorter-Chain N-Acyl Tryptamines
Myristoyl tryptamine (C14) possesses a computed XLogP3 of 8, reflecting the contribution of the 14-carbon saturated acyl chain [1]. This value substantially exceeds the predicted logP values of N-acetyl tryptamine (C2, estimated XLogP3 ~1.5–2) and N-butyryl tryptamine (C4, estimated XLogP3 ~3) [1]. Among natural product-derived N-acyl tryptamines, the C14 chain length represents a midpoint in the homologous series that spans from C10 to C26 in Annonaceae isolates, and this lipophilicity governs differential membrane partitioning and intracellular distribution [2].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 8 (computed) |
| Comparator Or Baseline | N-acetyl tryptamine (C2): XLogP3 ≈ 1.5–2 (estimated); N-butyryl tryptamine (C4): XLogP3 ≈ 3 (estimated); N-decanoyl tryptamine (C10): XLogP3 ≈ 6–7 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ 5–6.5 versus C2; ΔXLogP3 ≈ 5 versus C4 |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem 2025.04.14) |
Why This Matters
For procurement decisions involving cell-based assays or in vivo studies, the ~100,000-fold theoretical difference in lipid-phase partitioning between C14 and C2 acyl tryptamines directly impacts compound handling, solvent selection, and expected bioavailability profiles.
- [1] PubChem Compound Summary CID 152425. Myristoyl tryptamine. Computed XLogP3 = 8. National Library of Medicine. Accessed May 2026. View Source
- [2] Schmidt F et al. Tryptamine-derived alkaloids from Annonaceae exerting neurotrophin-like properties on primary dopaminergic neurons. Bioorg Med Chem. 2010;18(14):5103-13. View Source
